![molecular formula C15H13N5O B1271167 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide CAS No. 92555-70-9](/img/structure/B1271167.png)
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide
Overview
Description
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticancer properties, suggesting potential targets within cancerous cells .
Mode of Action
It’s known that triazole derivatives can interact with various targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, and antibacterial effects .
Pharmacokinetics
The presence of the triazole ring can improve pharmacokinetic properties, as it is capable of forming hydrogen bonds, which can enhance solubility and permeability .
Result of Action
Similar triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
The action of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can be influenced by various environmental factors. For instance, the extensive hydrogen bonding interactions can lead to a complex 3D network, contributing to high density, insensitivity, and thermal stability .
Biochemical Analysis
Biochemical Properties
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, the phenyl moieties of this compound have key interactions within the active site of the enzyme, enhancing its binding affinity . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . It can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triazole ring of this compound binds to the iron in the heme moiety of cytochrome P450, leading to enzyme inhibition . Additionally, the phenyl moieties interact with the active site of the enzyme, further enhancing its inhibitory effects . These interactions result in changes in gene expression, particularly those involved in oxidative stress response and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under various conditions, but it can undergo degradation over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding the biochemical effects of this compound at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can be synthesized through several methods. One common approach involves the cyclization of hydrazides with appropriate precursors. For instance, the reaction of benzohydrazide with phenyl isocyanate under reflux conditions can yield the desired triazole derivative. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to provide high yields and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrazines .
Scientific Research Applications
Biological Activities
Anticancer Properties
The compound exhibits promising anticancer activity. Research indicates that derivatives of triazole compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating gene expression and influencing cellular signaling pathways related to oxidative stress and apoptosis .
Antimicrobial Effects
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide has also been evaluated for its antimicrobial properties. Triazoles are known for their broad-spectrum activity against bacteria and fungi. The compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways makes it a candidate for developing new antimicrobial agents .
Antiviral Activity
Recent studies suggest that triazole compounds can exhibit antiviral properties. They may interfere with viral replication processes by targeting specific enzymes or receptors involved in the viral life cycle. This potential is particularly relevant in the context of emerging viral infections .
Case Studies
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole core but differ in their substitution patterns and biological activities.
Pyrazole derivatives: Similar in structure but with different nitrogen atom arrangements, leading to distinct chemical and biological properties.
Thiazole derivatives: Contain sulfur in the ring structure, offering unique reactivity and applications
Uniqueness
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide (CAS Number: 92555-70-9) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N5O. Its structure includes a triazole ring that contributes to its reactivity and biological interactions. The presence of multiple phenyl groups enhances its lipophilicity and potential for cellular penetration.
Property | Value |
---|---|
Molecular Weight | 269.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO and ethanol |
Log P | Not specified |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. The interaction with specific enzymes such as cytochrome P450 suggests a mechanism involving metabolic activation leading to cytotoxic effects on tumor cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It modulates cytokine release in peripheral blood mononuclear cells (PBMC), significantly reducing levels of pro-inflammatory cytokines like TNF-α and IL-6. This indicates potential therapeutic applications in inflammatory diseases.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria |
Anticancer | Induces apoptosis in cancer cell lines |
Anti-inflammatory | Reduces TNF-α and IL-6 levels in PBMC cultures |
Case Study 1: Evaluation of Cytokine Release
In a study evaluating the effects of various derivatives of triazole compounds on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS), it was observed that this compound significantly inhibited TNF-α production by up to 60% at certain concentrations. This suggests a promising role as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of the compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value lower than that of standard chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Properties
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-18-15(21)13-17-14(11-7-3-1-4-8-11)20(19-13)12-9-5-2-6-10-12/h1-10H,16H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLCDPIFRXCDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368716 | |
Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92555-70-9 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1,5-diphenyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92555-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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